[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester
描述
[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester is a tert-butyl carbamate derivative featuring a phenoxyethyl backbone substituted with a hydroxymethyl group at the para position of the phenyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability and modulating bioavailability.
属性
IUPAC Name |
tert-butyl N-[2-[4-(hydroxymethyl)phenoxy]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16(4)9-10-19-13-7-5-12(11-17)6-8-13/h5-8,17H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMGGPXKTOTHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester, also known as tert-butyl 4-hydroxyphenyl(methyl)carbamate, is a carbamate compound with potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
- IUPAC Name: tert-butyl 4-hydroxyphenyl(methyl)carbamate
- Molecular Formula: C12H17NO3
- Molecular Weight: 223.27 g/mol
- CAS Number: 180593-41-3
- Physical Form: Off-white solid with a purity of 97% .
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anticancer agent. The following sections detail key findings from various studies.
The compound's mechanism of action involves the inhibition of specific metabolic pathways in cancer cells. It has been shown to affect glutaminolysis, which is crucial for cancer cell survival and proliferation. By inhibiting this pathway, this compound may suppress the growth of various cancer cell lines, including breast cancer cells such as MCF-7, SK-BR-3, and MDA-MB-231 .
Case Studies and Research Findings
- In Vitro Studies:
- Pharmacokinetics:
-
Comparative Analysis:
- Table 1 summarizes the comparative efficacy of this compound against other known anticancer agents.
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 15 | Effective against malignant cells |
| Tamoxifen | MCF-7 | 10 | Standard treatment for breast cancer |
| Olaparib | MDA-MB-231 | 12 | Known PARP inhibitor |
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial for its therapeutic application. Preliminary toxicological evaluations indicate that it exhibits low toxicity in animal models, but further studies are necessary to fully understand its safety profile and potential side effects.
科学研究应用
Medicinal Chemistry Applications
Inhibition of Enzymatic Activity:
The compound has been investigated for its potential as an inhibitor of metalloproteases, specifically zinc hydrolases. These enzymes are implicated in various pathological conditions, including hypertension, myocardial ischemia, and cancer. The ability to inhibit these enzymes can lead to therapeutic benefits in treating diseases associated with abnormal metalloprotease activity .
Case Study: Endothelin-Converting Enzyme (ECE) Inhibition
Research has shown that derivatives of this compound can inhibit endothelin-converting enzyme (ECE), which plays a crucial role in vasoconstriction and cardiovascular diseases. The inhibition of ECE is beneficial in managing conditions such as congestive heart failure and pulmonary hypertension .
Neuroprotective Properties
Cerebroprotective Effects:
The compound has also been studied for its cerebroprotective properties, making it a candidate for treating neurodegenerative diseases. It can potentially protect against neuronal damage during ischemic events, thus offering therapeutic avenues for conditions like stroke and traumatic brain injury .
Anticancer Activity
Cytostatic Effects:
There is evidence suggesting that [2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester exhibits cytostatic properties, inhibiting the proliferation of cancer cells. This characteristic makes it a promising candidate for further development in oncology .
Pharmaceutical Development
Formulation Studies:
The compound is being explored for its formulation into drug delivery systems due to its favorable pharmacokinetic properties. Its ability to cross biological membranes efficiently makes it suitable for oral or transdermal delivery systems .
Comparative Data Table
Future Research Directions
Further research is needed to explore the full therapeutic potential of this compound. Investigations into its mechanism of action, optimal dosing regimens, and long-term effects are critical for translating laboratory findings into clinical applications.
相似化合物的比较
Structural Comparisons
Key structural variations among tert-butyl carbamate derivatives include substituent groups on the aromatic ring, backbone flexibility (e.g., benzyl vs. phenoxyethyl), and functional groups (e.g., hydroxymethyl, methoxy, halogen). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected tert-Butyl Carbamate Derivatives
*Estimated based on structural similarity to .
Key Observations:
Backbone Flexibility: The target compound’s phenoxyethyl backbone (vs. Rigid backbones (e.g., benzyl in ) may improve synthetic yield but reduce conformational adaptability.
Functional Group Impact :
- Hydroxymethyl (-CH₂OH) : Present in both the target and , this group enhances hydrophilicity and hydrogen-bonding capacity, favoring solubility and metabolic stability.
- Formyl (-CHO) : In , the formyl group enables further chemical modifications (e.g., Schiff base formation), contrasting with the target’s inert hydroxymethyl.
- Halogens (Cl, F) : In , halogen atoms improve electrophilicity and participate in cross-coupling reactions (e.g., Suzuki).
Biological Activity :
- Tert-butyl ester prodrugs (e.g., ) exhibit selective cytotoxicity in triple-negative MDA-MB-231 cells, suggesting the target’s hydroxymethyl group could similarly modulate activity in cancer models.
- Halogenated analogs () are often intermediates in kinase inhibitor synthesis, highlighting the Boc group’s versatility in medicinal chemistry.
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target and likely improves aqueous solubility compared to halogenated () or formyl-containing () analogs.
- Stability : Boc-protected amines (e.g., ) are stable under basic conditions but cleaved under acidic or enzymatic conditions, a trait shared by the target.
准备方法
Starting Materials and Initial Functionalization
A common starting material is N-Boc protected amino acids or amino alcohols, such as N-BOC-D-serine derivatives, which provide the backbone for carbamate synthesis. The hydroxymethyl-phenoxy moiety is introduced via nucleophilic substitution or esterification reactions involving 4-hydroxymethylphenol derivatives.
Formation of the tert-Butyl Carbamate Group
The tert-butyl carbamate group is introduced by reacting amines with tert-butyl chloroformate or via Boc-protecting reactions using tert-butyl acetate and strong acids like perchloric acid.
Coupling and Side Chain Introduction
The phenoxyethyl side chain bearing the hydroxymethyl group is introduced through Mitsunobu-type reactions or nucleophilic substitution.
- For example, methyl 4-hydroxybenzoate can be coupled with protected amino alcohols using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran (THF) at low temperature followed by purification via column chromatography.
- This step allows the formation of ether linkages between the phenol and the ethyl carbamate moiety.
Selective Deprotection and Oxidation Steps
Selective deprotection of protecting groups and oxidation of alcohols to acids or ketones are performed using reagents like Jones reagent or sodium borohydride with lithium chloride for reduction.
Cyclization and Final Purification
In some synthetic routes, cyclization is performed using activated esters such as pentafluorophenyl esters, with palladium catalysis in refluxing 1,4-dioxane containing tert-butanol and hydrogen sources.
- The pentafluorophenyl ester is prepared by activating the acid intermediate with pentafluorophenol, EDAC, and catalytic DMAP.
- Cyclization is carried out under carefully controlled conditions to avoid decomposition.
Summary Table of Key Preparation Steps
Research Findings and Yields
- The Boc-protection and esterification steps typically achieve yields between 70-87% depending on conditions and substrates.
- Mitsunobu coupling reactions and carbamate formation steps yield high purity products after chromatographic purification, though exact yields vary.
- Selective oxidation and reduction steps are critical for maintaining functional group integrity and have been optimized to avoid over-oxidation or decomposition.
- Cyclization using pentafluorophenyl esters and palladium catalysis is a sensitive step requiring careful control to prevent ester decomposition.
常见问题
Q. What are the optimized synthetic routes for preparing [2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step protection/deprotection strategies. A common approach is:
- Step 1 : Esterification of the hydroxyl group using tert-butyl carbamate under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in refluxing dichloromethane or toluene .
- Step 2 : Selective protection of the hydroxymethyl group via silylation (e.g., TBSCl) to prevent side reactions during subsequent steps.
- Optimization : Yield improvements (>75%) are achieved by controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for carbamate:substrate), and using molecular sieves to absorb water .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- NMR Spectroscopy : ¹H NMR confirms the tert-butyl group (δ 1.2–1.4 ppm) and carbamate NH (δ 5.1–5.3 ppm). Discrepancies in aromatic proton shifts may arise from solvent polarity; use deuterated DMSO for enhanced resolution .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) resolves ambiguities in molecular ion fragmentation patterns caused by labile ester bonds .
- Cross-Validation : Compare experimental data with computational simulations (e.g., DFT-based NMR predictions) to address structural uncertainties .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the tert-butyl ester occurs, releasing free carboxylic acid (t½ < 2 hrs at 25°C).
- Basic Conditions (pH > 10) : Carbamate bond cleavage dominates, forming methylamine and phenolic byproducts .
- Thermal Stability : Decomposition above 150°C necessitates storage at –20°C under inert gas (argon) to prevent oxidation .
Q. What solvent systems are optimal for enhancing solubility in biological assays?
- Polar Solvents : DMSO (≥50 mg/mL) is preferred for in vitro studies but requires dilution to <1% to avoid cytotoxicity.
- Aqueous Buffers : Use co-solvents like PEG-400 (10–20% v/v) to improve solubility in PBS (pH 7.4) for cell-based assays .
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme Inhibition : Screen against carboxypeptidases or proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) at 10–100 µM concentrations .
- Cellular Uptake : Label with a fluorescent tag (e.g., BODIPY) and quantify via flow cytometry in HEK293 or HeLa cells .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of its hydrolysis under varying catalytic conditions?
- Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, favoring attack by water at the tert-butyl ester (k = 0.15 min⁻¹ in 0.1 M HCl) .
- Base-Mediated Cleavage : Deprotonation of the carbamate NH triggers a retro-Michael reaction, releasing methylamine and generating a phenolate intermediate .
Q. How can computational methods (e.g., DFT, MD) guide the design of derivatives with improved pharmacokinetic properties?
- DFT Calculations : Optimize substituent effects on logP; electron-withdrawing groups (e.g., –CF₃) reduce hydrophobicity by 0.5–1.0 units .
- Molecular Dynamics : Simulate membrane permeability (e.g., POPC bilayers) to prioritize derivatives with >90% passive diffusion .
Q. What experimental strategies address stereochemical uncertainties in its synthetic intermediates?
- Chiral HPLC : Resolve diastereomers using a Chiralpak IA column (hexane:IPA = 85:15, 1 mL/min) .
- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates (e.g., brominated analogs) .
Q. How do structural modifications (e.g., halogenation) impact its structure-activity relationships (SAR) in enzyme inhibition?
- Substituent Effects : Introducing –Cl at the 4-position of the phenyl ring increases IC₅₀ against GCPII by 3-fold (IC₅₀ = 12 nM vs. 36 nM for unsubstituted analog) .
- Steric Hindrance : Bulky tert-butyl groups reduce off-target binding to serum albumin by 40% .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like cell line (e.g., CHO vs. HEK293) or assay pH .
- Dose-Response Curves : Re-evaluate EC₅₀ values using standardized protocols (e.g., 72-hr incubation, 10% FBS) to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
